molecular formula C11H9F3N4O2S B7457585 5-ethyl-3-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-1H-1,2,4-triazole

5-ethyl-3-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-1H-1,2,4-triazole

Cat. No. B7457585
M. Wt: 318.28 g/mol
InChI Key: IHMCPUYCSYMQRD-UHFFFAOYSA-N
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Description

5-ethyl-3-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazole derivatives. It has been extensively studied in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of 5-ethyl-3-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-1H-1,2,4-triazole varies depending on its application. In medicine, it has been shown to inhibit the activity of enzymes and proteins involved in various cellular processes such as DNA replication, cell division, and protein synthesis. In agriculture, it has been shown to disrupt the physiological processes of target organisms such as photosynthesis, respiration, and cell division. In material science, it has been shown to act as a building block for the synthesis of novel materials with unique properties such as fluorescence, conductivity, and magnetism.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-ethyl-3-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-1H-1,2,4-triazole vary depending on its application. In medicine, it has been shown to exhibit cytotoxic, anti-inflammatory, and antimicrobial effects. In agriculture, it has been shown to exhibit selective and potent activity against target organisms while being safe for non-target organisms. In material science, it has been shown to exhibit unique properties such as fluorescence, conductivity, and magnetism.

Advantages and Limitations for Lab Experiments

5-ethyl-3-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-1H-1,2,4-triazole has several advantages and limitations for lab experiments. Its advantages include its high purity, stability, and ease of synthesis. Its limitations include its potential toxicity, limited solubility, and variability in its activity depending on the experimental conditions.

Future Directions

There are several future directions for the study of 5-ethyl-3-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-1H-1,2,4-triazole. In medicine, further studies are needed to investigate its potential as a drug candidate for the treatment of various diseases. In agriculture, further studies are needed to optimize its activity against target organisms while minimizing its impact on non-target organisms and the environment. In material science, further studies are needed to explore its potential as a building block for the synthesis of novel materials with unique properties. Additionally, further studies are needed to investigate its potential applications in other fields such as energy, catalysis, and sensors.
In conclusion, 5-ethyl-3-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-1H-1,2,4-triazole is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully explore the potential of this compound in various fields.

Synthesis Methods

The synthesis of 5-ethyl-3-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-1H-1,2,4-triazole can be achieved through various methods such as the reaction of 2-nitro-4-(trifluoromethyl)phenyl isothiocyanate with 5-ethyl-1,2,4-triazole-3-thiol in the presence of a base. Another method involves the reaction of 2-nitro-4-(trifluoromethyl)phenylhydrazine with ethyl isothiocyanate followed by cyclization with sodium hydroxide. These methods have been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

5-ethyl-3-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-1H-1,2,4-triazole has been widely studied for its potential applications in various scientific research fields. In medicine, it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, bacterial and fungal infections, and inflammation. In agriculture, it has been studied for its potential use as a pesticide and herbicide due to its selective and potent activity against target organisms. In material science, it has been investigated for its potential use as a building block for the synthesis of novel materials with unique properties.

properties

IUPAC Name

5-ethyl-3-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N4O2S/c1-2-9-15-10(17-16-9)21-8-4-3-6(11(12,13)14)5-7(8)18(19)20/h3-5H,2H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHMCPUYCSYMQRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1)SC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-3-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-1H-1,2,4-triazole

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